2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol
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Overview
Description
2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol is a synthetic organic compound characterized by its unique structure, which includes a phenolic ring substituted with dichloro groups and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol typically involves multi-step organic reactions. One common method starts with the chlorination of phenol to introduce the dichloro groups at the 2 and 4 positions. This is followed by the formation of the dioxane ring through a cyclization reaction involving a suitable diol and formaldehyde under acidic conditions. The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for chlorination and cyclization steps, ensuring higher yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming a simpler phenolic structure.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2,4-Dichloro-6-[5-(carboxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol.
Reduction: 2,4-Dichloro-6-[5-methyl-1,3-dioxan-2-yl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenolic and dichloro groups.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol exerts its effects is primarily through its interaction with biological membranes and enzymes. The dichloro groups enhance its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the phenolic group can interact with enzyme active sites, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the dioxane ring and hydroxymethyl group, making it less complex but also less versatile.
2,4,6-Trichlorophenol: Contains an additional chlorine atom, which can enhance its antimicrobial properties but also increase toxicity.
4-Chloro-2-methylphenol: Similar phenolic structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
2,4-Dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol is unique due to its combination of dichloro and dioxane substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological systems or chemical environments.
Properties
IUPAC Name |
2,4-dichloro-6-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O4/c1-12(4-15)5-17-11(18-6-12)8-2-7(13)3-9(14)10(8)16/h2-3,11,15-16H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWSLAZMAPWWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=C(C(=CC(=C2)Cl)Cl)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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